molecular formula C14H11N3O2S B2773244 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-64-5

4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2773244
CAS RN: 865287-64-5
M. Wt: 285.32
InChI Key: ISAJCSYOZVURHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Thiophenes, on the other hand, are five-membered heterocyclic compounds containing four carbon atoms and a sulfur atom . Both of these classes of compounds have been extensively studied due to their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazoles and thiophenes involves various methods. For instance, oxadiazoles can be synthesized through the reaction of amidoximes with carboxylic acids and their derivatives . Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of oxadiazoles and thiophenes can be analyzed using techniques such as X-ray diffraction . The presence of intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in some structures .


Chemical Reactions Analysis

Oxadiazoles and thiophenes can undergo a variety of chemical reactions. For instance, oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles and thiophenes can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Anticancer Applications

A series of substituted benzamides, including those related to 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide, suggesting potential use in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Applications

Research into thiazole-based 1,3,4-oxadiazoles has led to the synthesis and characterization of various derivatives with considerable antibacterial and antifungal activities. These compounds were tested against gram-positive and gram-negative bacteria, as well as fungi, showing significant potential as antimicrobial agents (Desai et al., 2016).

Material Science and Chemistry

The crystal structure and physicochemical properties of compounds related to 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide have been extensively studied. For instance, the crystal structure of a closely related compound was determined, providing insights into its potential applications in material science and chemistry. These studies contribute to understanding the molecular interactions and stability of these compounds (Sharma et al., 2016).

Nematocidal Activity

Novel oxadiazole derivatives with a thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. Some of these compounds showed good activity against Bursaphelenchus xylophilus, a nematode causing significant damage to pine forests. This research opens new avenues for developing effective nematicides for agricultural and forestry applications (Liu et al., 2022).

Mechanism of Action

The mechanism of action of oxadiazoles and thiophenes in biological systems is diverse and depends on their specific structures and substituents. They have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Safety and Hazards

The safety and hazards associated with oxadiazoles and thiophenes depend on their specific structures and substituents. Some oxadiazoles and thiophenes have been reported to have significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

The future directions in the research of oxadiazoles and thiophenes involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . This includes the development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities .

properties

IUPAC Name

4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(19-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAJCSYOZVURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.